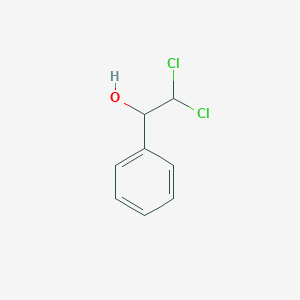

2,2-Dichloro-1-phenylethanol

Description

Contextual Significance of Halogenated Organic Compounds in Synthetic Chemistry

Halogenated organic compounds, or organohalogens, are foundational to modern synthetic chemistry. The incorporation of halogen atoms into an organic molecule profoundly alters its physical and chemical properties, including lipophilicity, metabolic stability, and reactivity. wisdomlib.orgnih.gov This makes them indispensable in various fields. In medicinal chemistry, a significant percentage of active pharmaceutical ingredients and top-selling drugs contain halogens, which can enhance bioavailability and binding affinity. wikipedia.orgrsc.org Similarly, in agrochemicals, halogenation is a common strategy to increase the efficacy and stability of pesticides and herbicides. nih.govrsc.org

From a synthetic standpoint, the carbon-halogen bond is a versatile functional group. Its polarization and the good leaving group ability of halides facilitate nucleophilic substitution and elimination reactions. acs.org Furthermore, organohalides can serve as precursors to organometallic reagents or as radical precursors, opening up a wide array of possible chemical transformations. acs.org This versatility makes halogenated compounds, including dihaloethanols, crucial building blocks for constructing more complex molecular architectures. rsc.org

Historical Development of Research on Dihaloethanols

The synthesis of the first halocarbons dates back to the early 19th century, with production accelerating as their utility as solvents and anesthetics was discovered. wikipedia.org Research into specific classes like dihaloethanols evolved from this broader field. A notable development in the study of 2,2-dihaloethanols was the discovery of a novel acid-catalyzed rearrangement in 1977, where these compounds were shown to undergo a 1,2-halogen shift to yield α-haloketones. acs.orgacs.orgresearchgate.net This highlighted their potential as precursors for other valuable chemical entities.

More recently, research has shifted towards the stereoselective synthesis and transformation of chiral dihaloethanols. The development of biocatalytic and chemoenzymatic methods has become prominent. For instance, significant work has been done on the deracemization of 2,2-dichloro-1-phenylethanol, combining enzymatic oxidation and reduction to obtain a single enantiomer. researchgate.netresearchgate.netuniovi.es This focus reflects a broader trend in chemistry toward sustainable and highly selective synthesis, where dihaloethanols serve as important model substrates and synthetic intermediates.

Structural Features and Stereochemical Considerations in Phenylethanols

Phenylethanols are a class of aromatic alcohols featuring a phenyl group attached to an ethanol (B145695) scaffold. nih.govontosight.ai A key structural feature of 1-phenylethanols is the presence of a stereogenic center at the carbon atom bearing the hydroxyl group (C1). nih.gov The spatial arrangement of the substituents around this chiral center gives rise to two enantiomers (R and S), which can have different biological activities and chemical properties.

The stereochemistry of these compounds is a critical consideration in their synthesis and application. stereoelectronics.org The reduction of a prochiral ketone like acetophenone (B1666503), for example, produces a racemic mixture of (R)- and (S)-1-phenylethanol unless a chiral reagent or catalyst is used. stereoelectronics.org The absolute configuration of chiral alcohols is often determined by comparing experimental data with quantum chemical simulations of their chiroptical properties, such as optical rotation (OR) and electronic circular dichroism (ECD). frontiersin.org

In the specific case of this compound, the molecule possesses a chiral center at C1. Research has focused on controlling this stereocenter, particularly through enzymatic methods. The ability to selectively oxidize one enantiomer from a racemic mixture or to combine oxidation with a stereoselective reduction highlights the importance of stereochemical control in unlocking the synthetic potential of this and other related phenylethanols. researchgate.netresearchgate.netuniovi.es The conformation of phenylethanols, such as the interaction between the hydroxyl group and the phenyl ring, can also play a role in their reactivity and stability. researchgate.net

Research Findings and Compound Data

Chemical and Physical Properties of this compound

The following table summarizes the known physical and chemical properties of this compound.

| Property | Value | Source |

| CAS Number | 2612-36-4 | sigmaaldrich.com |

| Molecular Formula | C₈H₈Cl₂O | chemsynthesis.com |

| InChIKey | XNSCLDYOTQWNGW-UHFFFAOYAP | chemsynthesis.com |

| Melting Point | 50-51 °C | rsc.org |

| Boiling Point | Not Available | chemsynthesis.com |

| Density | Not Available | chemsynthesis.com |

Spectroscopic Data for this compound

| Spectrum Type | Key Peaks/Shifts (Solvent: CDCl₃) | Source |

| ¹H-NMR | δ 3.40 (s, 1H, OH), 4.95 (br s, 1H, H1), 5.83 (d, J=5.3 Hz, 1H, H2), 7.38-7.43 (m, 5H, Har) | rsc.org |

| ¹³C-NMR | δ 76.3 (CH, C2), 78.7 (CH, C1), 127.2 (CH, 2Car), 128.5 (CH, 2Car), 129.0 (CH, Cp), 137.4 (C, Ci) | rsc.org |

| Infrared (IR) | ν 3414, 3065, 3033, 2916, 1495, 1454 cm⁻¹ | rsc.org |

Chemoenzymatic Deracemization of this compound

An efficient protocol for the deracemization of racemic this compound (rac-1a ) has been developed. uniovi.es The process involves an oxidation step using a laccase/TEMPO system followed by a reduction step catalyzed by an alcohol dehydrogenase (ADH).

Step 1: Oxidation The process begins with the enantioselective oxidation of the (S)-enantiomer of 1a to the corresponding ketone, 2,2-dichloroacetophenone (B1214461) (2a ), using the laccase from Trametes versicolor and TEMPO as a mediator. This leaves the (R)-enantiomer unreacted.

Step 2: Reduction The resulting ketone (2a ) is then reduced back to the alcohol using an alcohol dehydrogenase from Rhodococcus ruber (ADH-A), which selectively produces the (R)-enantiomer of 1a .

This two-step, one-pot process successfully converted the racemic starting material into the enantioenriched (R)-alcohol. uniovi.es

| Product | Conversion | Enantiomeric Excess (ee) | Source |

| (R)-2,2-dichloro-1-phenylethanol | Total | 97% | uniovi.es |

Structure

3D Structure

Properties

IUPAC Name |

2,2-dichloro-1-phenylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O/c9-8(10)7(11)6-4-2-1-3-5-6/h1-5,7-8,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNSCLDYOTQWNGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(Cl)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801345976 | |

| Record name | 2,2-Dichloro-1-phenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801345976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2612-36-4 | |

| Record name | 2,2-Dichloro-1-phenylethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002612364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dichloro-1-phenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801345976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-DICHLORO-1-PHENYLETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Y2VK6KY14 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies

Direct Synthetic Approaches

Direct synthetic methods aim to produce 2,2-dichloro-1-phenylethanol in fewer steps, often employing advanced catalytic systems.

Chemoenzymatic protocols have emerged as a powerful strategy for the synthesis of enantiomerically pure alcohols. A notable application is the deracemization of racemic this compound. uniovi.esresearchgate.netresearchgate.net This process involves converting a racemic mixture into a single, desired enantiomer, thereby achieving a theoretical yield of 100%. uniovi.es

One successful protocol combines a non-selective oxidation step with a highly stereoselective reduction step in a one-pot, two-step sequence. uniovi.es

Oxidation : The process begins with the oxidation of the racemic alcohol. The laccase enzyme from Trametes versicolor, in conjunction with the mediator TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl), is used to oxidize the alcohol to the corresponding prochiral ketone, 2,2-dichloro-1-phenylethanone. uniovi.esresearchgate.net This oxidation is often performed in a biphasic system under mild conditions, using molecular oxygen as the ultimate oxidant. uniovi.es

Reduction : After the oxidation step, the reaction conditions are adjusted (e.g., changing the pH to 7.5) to inactivate the laccase. uniovi.es An alcohol dehydrogenase (ADH), such as the overexpressed ADH-A from Rhodococcus ruber, is then introduced. uniovi.esuniovi.es With the addition of a hydrogen donor like 2-propanol, the ADH selectively reduces the intermediate ketone to a single enantiomer of the alcohol. uniovi.es

This chemoenzymatic deracemization of this compound has been shown to yield the (R)-enantiomer in total conversion with an excellent enantiomeric excess (ee) of 97%. uniovi.esuniovi.es

Table 1: Chemoenzymatic Deracemization of (±)-2,2-Dichloro-1-phenylethanol

| Step | Catalyst System | Reagents/Conditions | Intermediate/Product | Conversion | Enantiomeric Excess (ee) | Reference |

| Oxidation | Laccase (T. versicolor) / TEMPO | O₂ balloon, NaOAc buffer (pH 4.5), 30 °C | 2,2-Dichloro-1-phenylethanone | - | N/A | uniovi.es |

| Reduction | ADH-A (R. ruber) | 2-Propanol (10% v/v), Tris-HCl buffer (pH 7.5), 30 °C, 48 h | (R)-2,2-Dichloro-1-phenylethanol | Total | 97% | uniovi.esuniovi.es |

Electrochemical methods offer an alternative route for synthesizing halogenated alcohols, often under mild conditions. While direct electrochemical synthesis of this compound is not widely documented, methods for closely related compounds highlight the potential of this strategy. For instance, 2,2,2-trichloro-1-phenylethanol (B1294914) has been synthesized by the electrochemical reaction of benzaldehyde (B42025) with a trichloromethyl anion generated from chloroform (B151607) in a flow microreactor. This demonstrates the feasibility of forming the C-C bond between an aldehyde and a halogenated carbon species electrochemically.

Furthermore, electrochemical systems are used for the oxidation of secondary alcohols to ketones, a key transformation in the chemoenzymatic deracemization process discussed previously. nih.gov Catalysts like 9-azabicyclo[3.3.1]nonane-N-oxyl (ABNO) show high electrochemical activity for oxidizing 1-phenylethanol (B42297) to acetophenone (B1666503). nih.gov In some cases, halogenated alcohols can be observed as intermediates or side products in electrochemical reactions. For example, 2-chloro-1-phenylethanol (B167369) has been isolated as a side product during the cobalt-catalyzed electrochemical paired oxychlorination of styrene (B11656), where it is formed via the decomposition of a peroxo species. cardiff.ac.uk

The synthesis of this compound can be evaluated through the lens of green chemistry, which seeks to minimize environmental impact. core.ac.uk The twelve principles of green chemistry, developed by Paul Anastas and John Warner, provide a framework for this assessment. acs.org

Catalysis : The chemoenzymatic synthesis is a prime example of superior catalytic methodology. uniovi.esuniovi.es Enzymes and mediators like TEMPO are used in catalytic amounts, which is preferable to stoichiometric reagents that generate more waste. acs.org

Safer Solvents and Auxiliaries : Biocatalytic reactions are often performed in water, an environmentally benign solvent. uniovi.eskahedu.edu.in This reduces the reliance on volatile and often toxic organic solvents. nnsaikiacollege.org

Design for Energy Efficiency : Enzymatic reactions typically occur under mild conditions, such as ambient temperature and pressure, which minimizes energy consumption compared to traditional chemical methods that may require heating. uniovi.esnnsaikiacollege.org

Use of Renewable Feedstocks : Enzymes, as biocatalysts, are derived from renewable resources. kahedu.edu.in

Reduce Derivatives : The high specificity of enzymes can eliminate the need for protecting groups, simplifying the synthetic process and reducing waste, a key principle of green chemistry. acs.org

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials from the reactants into the final product. acs.org While the deracemization process is highly efficient in terms of converting the racemate, the initial synthesis of the racemic alcohol from precursors must also be considered for a full atom economy analysis.

The chemoenzymatic approach to (R)-2,2-dichloro-1-phenylethanol aligns well with these principles, representing a greener alternative to classical chemical resolutions. uniovi.esuniovi.es

Synthesis from Precursor Molecules

The construction of this compound from simpler, readily available precursors is a common and versatile strategy.

A primary route to this compound involves the reduction of the corresponding ketone, 2,2-dichloro-1-phenylethanone (also known as α,α-dichloroacetophenone). rsc.orgconicet.gov.ar This precursor can be synthesized by the dichlorination of acetophenone using reagents like N-chlorosuccinimide (NCS) in the presence of an acid catalyst. rsc.orgconicet.gov.ar

The reduction of the ketone can be achieved through two main pathways:

Chemical Reduction : The racemic alcohol can be prepared by reducing the ketone with a chemical reducing agent. Sodium borohydride (B1222165) (NaBH₄) in a solvent like methanol (B129727) is commonly used, providing the alcohol in high yields (70-95%) after workup. rsc.org

Biocatalytic Reduction : For the synthesis of enantiomerically pure alcohols, the asymmetric bioreduction of the ketone is the preferred method. A wide range of alcohol dehydrogenases (ADHs) have been screened for this transformation. For example, ADHs from various sources can reduce 2,2-dichloro-1-phenylethanone to either the (R)- or (S)-enantiomer with high conversion and stereoselectivity, depending on the specific enzyme used. conicet.gov.arnih.gov

Table 2: Synthesis of this compound via Reduction of 2,2-Dichloro-1-phenylethanone

| Reducing Agent / Catalyst | Substrate | Product | Yield / Conversion | Enantiomeric Excess (ee) | Reference |

| Sodium Borohydride (NaBH₄) | 2,2-Dichloro-1-phenylethanone | (±)-2,2-Dichloro-1-phenylethanol | 70-95% | N/A (racemic) | rsc.org |

| Baker's Yeast | 2-Chloro-1-phenylethanone derivatives | (S)-2-Chloro-1-phenylethanol derivatives | >74% | >97% | google.com |

| (S)-1-phenylethanol dehydrogenase (PEDH) | 2,2-Dichloroacetophenone (B1214461) | This compound | 100% | - | nih.gov |

| ADH from Rhodotorula rubra | 2,2-Dichloro-1-phenylethanone | (R)-2,2-Dichloro-1-phenylethanol | >99% | 99% | conicet.gov.ar |

Building the alcohol from an aromatic aldehyde, such as benzaldehyde, is another fundamental approach in organic synthesis. This typically involves the formation of a new carbon-carbon bond at the carbonyl carbon. For the synthesis of 1-phenylethanol, the reaction of benzaldehyde with a methyl Grignard reagent (CH₃MgI or CH₃MgBr) is a classic method. doubtnut.com

To synthesize the this compound structure, a dichloromethyl anion or its equivalent would need to be added to benzaldehyde. A relevant example is the electrochemical synthesis of the analogous compound, 2,2,2-trichloro-1-phenylethanol. In this method, a trichloromethyl anion is generated from chloroform, which then attacks benzaldehyde to form the target alcohol in moderate yields. This illustrates a viable strategy for constructing the C1-C2 bond of the phenylethanol backbone starting from an aldehyde precursor.

Asymmetric Synthesis and Enantioselective Methodologies

Asymmetric synthesis aims to create a specific stereoisomer of a chiral molecule. For this compound, this involves enzymatic resolutions, stereoselective reductions, and the use of chiral building blocks.

Enzymatic resolution is a widely used method for separating enantiomers from a racemic mixture. Lipases are commonly employed for the kinetic resolution of racemic alcohols. For instance, lipase (B570770) from Pseudomonas cepacia (Lipase PS IM) has shown high activity in the resolution of (R,S)-2-chloro-1-phenylethanol, a structurally similar compound, yielding enantiomers with high purity (eep >99% and ees >99%). researchgate.net The efficiency of such enzymatic resolutions can be influenced by factors like the organic solvent, temperature, and water activity. researchgate.net

Biocatalysis, in general, offers an environmentally friendly alternative to traditional chemical methods for producing chiral alcohols. nih.gov This can be achieved through two main approaches: the kinetic resolution of racemic alcohols using enantiospecific lipases or the enantiospecific reduction of prochiral ketones by oxidoreductases. nih.gov For example, whole-cell biocatalysis using fungi like Beauveria bassiana has been used for the stereoselective oxidation of 2-phenylethanol (B73330) to produce chiral diols. mdpi.com

The asymmetric reduction of prochiral ketones is a direct and efficient route to enantiopure alcohols. Alcohol dehydrogenases (ADHs) are a key class of enzymes for this transformation. (S)-1-phenylethanol dehydrogenase (PEDH) from the denitrifying bacterium Aromatoleum aromaticum has been successfully used for the asymmetric reduction of a wide range of prochiral ketones, including 2,2-dichloroacetophenone, to produce (S)-2,2-dichloro-1-phenylethanol with 100% conversion. nih.gov

The following table summarizes the stereoselective reduction of various prochiral ketones to their corresponding chiral alcohols using PEDH.

| Entry | Substrate (Prochiral Ketone) | Product (Chiral Alcohol) | Conversion (%) |

| 27 | 2,2-dichloroacetophenone | This compound | 100 |

| 28 | 2,4′-dichloroacetophenone | 2-chloro-1-(4-chloro-phenyl)-ethanol | 100 |

| 29 | 2,2,2-trifluoroacetophenone | 1-phenyl-2,2,2-trifluoroethan-1-ol | 100 |

| 30 | 2,2-difluoroacetophenone | 1-phenyl-2,2-difluoroethan-1-ol | 100 |

Data sourced from Szaleniec et al. (2015) nih.gov

Furthermore, a method using baker's yeast as a biocatalyst has been developed for the asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivatives from their corresponding ketones, achieving yields above 74% and enantiomeric excess (ee) rates over 97%. google.com

Chemoenzymatic protocols combine the advantages of both chemical and enzymatic catalysis to achieve efficient deracemization. A notable example is the deracemization of this compound through a one-pot, two-step protocol. uniovi.esrsc.org This process involves an initial non-selective oxidation of the racemic alcohol to the corresponding prochiral ketone, 2,2-dichloroacetophenone, catalyzed by laccase from Trametes versicolor and TEMPO. uniovi.esrsc.org This is followed by a stereoselective bioreduction of the ketone using an overexpressed alcohol dehydrogenase (ADH-A). uniovi.es This chemoenzymatic cascade has been shown to achieve excellent conversion and enantiomeric excess (>97%). uniovi.es

The laccase/TEMPO system is particularly effective for the oxidation of β,β-dihalogenated secondary alcohols, a reaction that is often thermodynamically disfavored. rsc.orguniovi.es The process is conducted under mild conditions in a biphasic medium, using oxygen as a clean oxidant. rsc.orguniovi.es

The table below outlines the results of the chemoenzymatic deracemization of this compound.

| Step | Catalyst | Reaction | Result |

| 1 | Laccase from Trametes versicolor / TEMPO | Non-selective oxidation | Formation of 2,2-dichloroacetophenone |

| 2 | Alcohol dehydrogenase (ADH-A) | Stereoselective reduction | (R)-2,2-dichloro-1-phenylethanol |

| Overall | - | Deracemization | >97% ee, >97% conversion |

Data sourced from Gotor-Fernández et al. (2017) and Vicente et al. (2012) uniovi.esrsc.org

Enantiomerically pure this compound and its derivatives serve as valuable chiral building blocks in the synthesis of more complex molecules. These building blocks can be used in various asymmetric transformations to introduce chirality into a target molecule. While specific applications of this compound as a chiral building block are not extensively detailed in the provided context, the general principle involves using its predefined stereocenter to direct the formation of new stereocenters in subsequent reactions. The synthesis of chiral α-amino acids and various heterocyclic compounds often relies on such chiral precursors.

Reactivity, Transformations, and Reaction Mechanisms

Oxidation Reactions and Pathways

The oxidation of 2,2-dichloro-1-phenylethanol primarily yields the corresponding ketone, 2,2-dichloroacetophenone (B1214461). This transformation is a key reaction and has been achieved through various methods, including chemoenzymatic and electrochemical processes.

Chemoenzymatic Oxidation Mechanisms (e.g., Laccase/TEMPO-mediated systems)

A highly efficient and environmentally friendly method for the oxidation of this compound involves a chemoenzymatic system using a laccase enzyme in combination with the (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) radical as a mediator. rsc.orgrsc.org This system utilizes molecular oxygen as the ultimate oxidant, producing water as the only byproduct, which aligns with the principles of green chemistry. rsc.orgrsc.org

The process is particularly noteworthy because the oxidation of β,β-dihalogenated secondary alcohols like this compound is often thermodynamically disfavored. rsc.orgrsc.org However, the laccase/TEMPO system, operating under mild conditions in a biphasic medium, effectively overcomes this barrier to provide the corresponding ketone, 2,2-dichloroacetophenone, in a clean and selective manner. rsc.orgrsc.org

The mechanism involves the laccase enzyme, a multicopper oxidase, which oxidizes the TEMPO radical. mdpi.comnih.gov The resulting oxoammonium ion is the active oxidizing agent that converts the alcohol to the ketone. nih.govscilit.com This catalytic cycle is highly efficient for the oxidation of activated secondary alcohols, including benzylic types. researchgate.netresearchgate.net

This chemoenzymatic approach has been successfully applied in a one-pot, two-step deracemization protocol for racemic this compound. rsc.orguniovi.es The process first involves the non-selective oxidation of both alcohol enantiomers to the prochiral ketone using the laccase/TEMPO system. This is followed by a stereoselective reduction of the ketone using an alcohol dehydrogenase (ADH), which leads to the formation of a single, enantioenriched alcohol. rsc.orguniovi.es This combined oxidation-reduction strategy has achieved excellent conversion and high enantiomeric excess (>97%). uniovi.es

Electrochemical Oxidation Processes

Electrochemical methods offer an alternative route for the oxidation of secondary alcohols to ketones. nih.govabechem.com These processes utilize an electric current to drive the oxidation reaction, often with the help of a mediator. While direct electrochemical oxidation of this compound is not extensively detailed in the provided search results, the principles can be inferred from the oxidation of similar secondary alcohols like 1-phenylethanol (B42297). nih.govabechem.com

Mediated electrochemical oxidation has been shown to be effective. For instance, 9-azabicyclo[3.3.1]nonane-N-oxyl (ABNO) has been used as a catalyst for the electrochemical oxidation of secondary alcohols, demonstrating high activity. nih.gov The mechanism involves the anodic oxidation of the mediator (like ABNO or TEMPO) to an active oxoammonium cation, which then oxidizes the alcohol to the corresponding ketone. nih.gov Another system uses potassium iodate (B108269) as a mediator in a biphasic medium with platinum electrodes to convert secondary alcohols to ketones with good yields and high selectivity. abechem.com These methods are considered green as they can reduce the need for stoichiometric chemical oxidants that produce hazardous waste. nih.gov

General Oxidative Transformations to Corresponding Ketones

The oxidation of this compound to its corresponding ketone, 2,2-dichloroacetophenone, is a fundamental transformation. rsc.orgrsc.org The laccase/TEMPO system is a prime example of an efficient method for this conversion, especially given the electron-withdrawing nature of the dichloromethyl group which can impede oxidation. rsc.orgresearchgate.net This chemoenzymatic method, using oxygen as the oxidant in a biphasic system, provides the ketone with high conversion rates. rsc.orgrsc.org

This transformation is a critical step in deracemization processes, where the racemic alcohol is converted to a single prochiral ketone intermediate before being stereoselectively reduced. uniovi.es The ability of the laccase/TEMPO system to quantitatively oxidize this compound makes it highly suitable for such applications. rsc.orgresearchgate.net

Reduction Reactions

Reduction reactions are primarily discussed in the context of synthesizing this compound from its precursor, 2,2-dichloroacetophenone. These methods can be categorized into biocatalytic and chemical approaches, with a significant focus on achieving high stereoselectivity.

Biocatalytic Reduction Mechanisms and Stereoselectivity

The asymmetric biocatalytic reduction of the prochiral ketone, 2,2-dichloroacetophenone, is a powerful method for producing enantiomerically pure this compound. This is typically achieved using alcohol dehydrogenases (ADHs), which are enzymes that catalyze the reversible reduction of ketones to alcohols. nih.govkfupm.edu.sa

One notable enzyme is (S)-1-phenylethanol dehydrogenase (PEDH) from the bacterium Aromatoleum aromaticum. nih.gov This enzyme facilitates the NADH-dependent, enantioselective reduction of 2,2-dichloroacetophenone to yield (S)-2,2-dichloro-1-phenylethanol with 100% conversion. nih.gov The reaction is highly stereospecific. nih.gov

Similarly, ADHs from other microorganisms have been employed. As part of a deracemization process, an overexpressed ADH-A from Rhodococcus ruber was used for the stereoselective bioreduction of 2,2-dichloroacetophenone, yielding the enantioenriched alcohol with greater than 97% enantiomeric excess. uniovi.es The choice of enzyme is crucial as it dictates the stereochemical outcome of the reduction, allowing for the synthesis of either the (R) or (S) enantiomer of the alcohol. researchgate.net

Table 1: Biocatalytic Reduction of 2,2-dichloroacetophenone

| Biocatalyst (Enzyme) | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee) (%) |

|---|---|---|---|---|

| (S)-1-phenylethanol dehydrogenase (PEDH) | 2,2-dichloroacetophenone | (S)-2,2-dichloro-1-phenylethanol | 100 | Not specified, but noted as enantioselective |

| Alcohol dehydrogenase-A (ADH-A) | 2,2-dichloroacetophenone | Enantioenriched this compound | >97 | >97 |

Chemical Reduction Methodologies

Standard chemical reducing agents are also used to synthesize this compound from 2,2-dichloroacetophenone, particularly for producing the racemic form of the alcohol. A common and straightforward method involves the use of sodium borohydride (B1222165) (NaBH₄) in a solvent like methanol (B129727). rsc.org

The synthesis procedure involves dissolving 2,2-dichloroacetophenone in methanol at 0°C, followed by the addition of NaBH₄. rsc.org The reaction proceeds until the starting ketone is consumed, typically over several hours at room temperature. rsc.org Following a workup with dilute acid to neutralize excess reagent and extraction, the racemic this compound can be isolated in high yields (70-95%) after purification by flash chromatography. rsc.org This method is a reliable and widely used laboratory-scale procedure for accessing the racemic alcohol. rsc.org

Compound Index

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,2-dichloroacetophenone |

| (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) |

| 9-azabicyclo[3.3.1]nonane-N-oxyl (ABNO) |

| Sodium borohydride |

| 1-phenylethanol |

| Potassium iodate |

| (S)-2,2-dichloro-1-phenylethanol |

Substitution and Derivatization Reactions

Transformations to α,α-Dihalogenated Ketones

The oxidation of this compound provides a direct route to α,α-dihalogenated ketones, specifically 2,2-dichloro-1-phenylethanone. This transformation is a key step in various synthetic sequences.

A particularly efficient and environmentally conscious method for this oxidation utilizes a laccase/TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl) system. rsc.orguniovi.es This chemoenzymatic protocol employs laccase from Trametes versicolor and TEMPO as a mediator, with molecular oxygen serving as the ultimate oxidant in a biphasic medium. rsc.orguniovi.esresearchgate.net This method is advantageous due to its mild reaction conditions and the production of water as the sole byproduct. uniovi.es The oxidation of this compound to 2,2-dichloro-1-phenylethanone has been demonstrated to proceed cleanly under these conditions. rsc.orgresearchgate.net For instance, when the reaction was performed in a sodium acetate (B1210297) buffer (pH 4.5) at 30°C with 20 mol% of TEMPO and bubbling oxygen, a 53% conversion to the ketone was achieved within 24 hours. uniovi.es

Beyond enzymatic methods, traditional chemical oxidants can also effect this transformation. Reagents such as chromium trioxide dissolved in acetic acid are capable of oxidizing secondary alcohols to ketones. msu.edu The general mechanism for alcohol oxidation often involves the formation of a chromate (B82759) ester intermediate, followed by an elimination reaction to yield the carbonyl compound. msu.edu Another approach involves the use of N-chlorosuccinimide in the presence of p-toluenesulfonic acid to synthesize α,α-dichloroacetophenones from the corresponding acetophenones, a reaction that highlights the stability of the α,α-dichloro ketone moiety. rsc.org

| Oxidizing System | Substrate | Product | Key Conditions | Conversion/Yield | Reference |

| Laccase/TEMPO/O₂ | This compound | 2,2-dichloro-1-phenylethanone | NaOAc buffer (pH 4.5), 30°C, O₂ bubbling | 53% conversion | uniovi.es |

| Laccase/TEMPO/Air | This compound | 2,2-dichloro-1-phenylethanone | NaOAc buffer (pH 4.5), 30°C, open to air | 33% conversion | uniovi.es |

| Mn oxidant | rac-1-phenylethanol | Acetophenone (B1666503) | CH₂Cl₂, room temp, 24h | 99% yield | rsc.org |

Conversion to other Functional Groups

The hydroxyl group of this compound is a key site for transformations into other functional groups. While oxidation to a ketone is a primary reaction, other conversions are also synthetically relevant.

The reduction of the corresponding ketone, 2,2-dichloro-1-phenylethanone, allows for the reverse transformation back to this compound. This is typically achieved using hydride reducing agents such as sodium borohydride (NaBH₄) in an alcoholic solvent like methanol. rsc.org This interconversion is particularly useful in deracemization processes.

Furthermore, the hydroxyl group can undergo reactions typical of alcohols, such as ether formation. For instance, the reaction of a related dihydroxy analog, 2,2-dihydroxy-1-phenylethanone, with triethyl orthoformate under acidic catalysis yields a diethoxy derivative, demonstrating the potential for etherification. While not specifically documented for this compound in the reviewed literature, this suggests that its hydroxyl group could be converted to an ether under appropriate conditions.

Substitution of the chlorine atoms is another potential derivatization pathway, although this is more challenging. The selective dechlorination of trichloromethyl compounds to their dichloro- or monochloro-derivatives has been reported, highlighting the possibility of modifying the dichloromethyl group. researchgate.net

Cascade and Tandem Reactions

This compound is a substrate in cascade and tandem reactions, most notably in deracemization processes to produce enantiomerically pure forms of the alcohol. uniovi.es These one-pot, two-step protocols combine a non-selective oxidation with a stereoselective reduction. uniovi.es

A prime example is the deracemization of racemic this compound. uniovi.es The process begins with the non-selective oxidation of both enantiomers of the alcohol to the intermediate ketone, 2,2-dichloro-1-phenylethanone. This oxidation can be catalyzed by the laccase/TEMPO system. uniovi.es In the same pot, a stereoselective alcohol dehydrogenase (ADH) then reduces the prochiral ketone to a single enantiomer of the alcohol. uniovi.esresearchgate.net For example, using an overexpressed ADH from Rhodococcus ruber (ADH-A), the (R)-enantiomer of this compound can be obtained with high conversion and excellent enantiomeric excess (>97%). uniovi.es This tandem approach is highly efficient as it allows for a theoretical maximum yield of 100% of a single enantiomer from a racemic mixture. researchgate.net

| Cascade Process | Catalysts | Transformation | Outcome | Reference |

| Deracemization | 1. Laccase/TEMPO2. Alcohol Dehydrogenase (ADH-A) | (rac)-2,2-dichloro-1-phenylethanol → 2,2-dichloro-1-phenylethanone → (R)-2,2-dichloro-1-phenylethanol | High conversion, >97% ee | uniovi.es |

| Deracemization | 1. Mn oxidant2. Alcohol Dehydrogenase (LK-ADH) | (rac)-1-phenylethanols → Acetophenones → (R)-1-phenylethanols | Up to 93% yield, >99% ee | rsc.orgrsc.org |

Mechanistic Investigations of Reaction Pathways

Elucidation of Enzymatic Reaction Mechanisms

The enzymatic transformations of this compound have been the subject of mechanistic studies to understand the basis of their efficiency and selectivity.

In the laccase/TEMPO-mediated oxidation, the laccase enzyme oxidizes the phenolic compounds that are its natural substrates. uniovi.es However, in the presence of a mediator like TEMPO, the substrate scope is expanded to non-activated alcohols. researchgate.net The laccase oxidizes TEMPO to the corresponding oxoammonium ion, which is the actual species responsible for the oxidation of the alcohol to the ketone. uniovi.es The reduced TEMPO is then re-oxidized by the laccase, which in turn is re-oxidized by molecular oxygen, completing the catalytic cycle. uniovi.es

The mechanism of the enantioselective reduction of the intermediate ketone by alcohol dehydrogenases (ADHs) is well-understood. These enzymes utilize a cofactor, typically NADH or NADPH, as a hydride source. nih.gov The reduction of most ketones by PEDH (1-phenylethanol dehydrogenase) from Aromatoleum aromaticum follows the Prelog rule, where the hydride is delivered to the Re face of the carbonyl group, resulting in the formation of the (S)-alcohol. nih.gov However, for substrates like 2,2-dichloro-1-phenylethanone, the Cahn-Ingold-Prelog priority of the substituents is altered due to the presence of the dichloromethyl group, leading to the assignment of an (R)-configuration for the resulting alcohol, even though the stereochemical course of the reduction is the same. nih.gov The high enantioselectivity is attributed to specific interactions within the enzyme's active site that favor one orientation of the substrate over the other. nih.gov

Chemical Reaction Pathway Analysis

The chemical oxidation of secondary alcohols like this compound to ketones generally proceeds via a two-step mechanism when using reagents like chromic acid. msu.edu The first step is the formation of a chromate ester. msu.edu This is followed by an E2-type elimination reaction where a base (often water) removes the proton from the carbon bearing the hydroxyl group, leading to the formation of the carbon-oxygen double bond and the reduction of the chromium species. msu.edu

For the oxidation of 1-phenylethanol derivatives, kinetic studies have provided insights into the reaction pathway. The oxidation of DL-1-phenylethanol by tris(2,2′-bipyridine)nickel(III) ions shows a first-order dependence on both the oxidant and the alcohol concentrations. rsc.org The product of this reaction is acetophenone, with a stoichiometry of 2:1 for the oxidant to the product. rsc.org

Further reaction of the resulting α,α-dihalogenated ketone, 2,2-dichloro-1-phenylethanone, is possible under certain conditions. For instance, the hydroxide-mediated cleavage of benzyl (B1604629) carbonyl compounds has been investigated. dtu.dk This reaction, which can compete with other base-catalyzed reactions, involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. dtu.dk For non-enolizable aldehydes, this can lead to a Cannizzaro-type reaction, while for enolizable ketones, an aldol (B89426) reaction might occur. dtu.dk In the case of certain benzyl ketones, cleavage of a carbon-carbon bond can occur, yielding a carboxylate and a hydrocarbon. dtu.dk The mechanism is proposed to involve the formation of an oxyanion intermediate which then fragments. dtu.dk While not directly studied for 2,2-dichloro-1-phenylethanone, this pathway could be relevant under strongly basic conditions.

Influence of Reaction Conditions on Product Selectivity and Yield

The reactivity of this compound is significantly influenced by the chosen reaction conditions, which in turn dictate the selectivity and yield of the resulting products. Key parameters such as the catalytic system, solvent, temperature, and the presence of co-reagents play a crucial role in directing the transformation of this substrate towards specific chemical entities. Research has particularly focused on oxidation and deracemization reactions, highlighting the tunability of these processes.

Enzymatic and Chemoenzymatic Oxidation

The oxidation of this compound to the corresponding ketone, 2,2-dichloro-1-phenylethanone, has been achieved with high selectivity using a laccase/TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl) system. uniovi.esresearchgate.net The efficiency of this transformation is highly dependent on the reaction environment.

Influence of Oxygenation: The presence of oxygen is a critical factor. In a study using the laccase from Trametes versicolor and TEMPO as a mediator, bubbling oxygen into the reaction mixture resulted in a 53% conversion to the ketone after 24 hours. uniovi.es In contrast, when the reaction was left open to ambient air, the conversion was significantly lower at 33%. uniovi.es This demonstrates that a higher oxygen concentration enhances the catalytic cycle, leading to a better yield of the oxidized product.

Effect of Organic Co-solvents: Due to the low solubility of this compound in aqueous media, the use of organic co-solvents is necessary. The choice and concentration of the co-solvent have a marked impact on the reaction yield. Studies have shown that in a biphasic system, certain organic solvents can significantly improve the conversion rate. For instance, using methyl tert-butyl ether (MTBE) at a concentration of 66% (v/v) led to a quantitative conversion to 2,2-dichloro-1-phenylethanone. uniovi.es

Influence of Temperature and pH: While oxygenation and co-solvent choice are dominant factors, other parameters such as temperature and pH have been investigated. In the laccase/TEMPO system, variations in temperature between 20-40 °C and pH in the range of 3.5-6.0 did not lead to significant improvements in the conversion rate, suggesting that the system is robust within these ranges under the tested conditions. uniovi.es

Photocatalytic Oxidation

An alternative approach to the oxidation of this compound involves photoredox catalysis. The use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as a photosensitizer under visible light irradiation has proven effective. A complete photo-oxidation of this compound (75 mM) to 2,2-dichloro-1-phenylethanone was achieved after 4 hours under white light irradiation in an air atmosphere, using acetonitrile (B52724) as the solvent. researchgate.net This highlights the potential of light-driven reactions to achieve efficient transformations under mild conditions.

Chemoenzymatic Deracemization

Reaction conditions are also pivotal in achieving enantioselectivity. A chemoenzymatic protocol has been successfully applied to deracemize racemic this compound. uniovi.esresearchgate.net This process combines the laccase/TEMPO-mediated oxidation with a stereoselective bioreduction catalyzed by an alcohol dehydrogenase (ADH). In one example, after the oxidation step, an alcohol dehydrogenase from Rhodococcus ruber (ADH-A) was added along with 2-propanol as a hydrogen donor. uniovi.es After 48 hours at 30 °C, the enantioenriched (R)-2,2-dichloro-1-phenylethanol was obtained with total conversion and an enantiomeric excess of 97%. uniovi.es This demonstrates how a sequence of reactions, each with its specific set of conditions, can lead to a highly selective and high-yielding transformation of the initial racemic mixture.

Advanced Spectroscopic and Analytical Characterization

Comprehensive Spectroscopic Techniques for Structural Elucidation beyond Basic Identification

A combination of spectroscopic methods is employed to unequivocally determine the structure of 2,2-dichloro-1-phenylethanol. Each technique offers unique information about the molecule's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

In the ¹H-NMR spectrum of this compound, distinct signals are expected for the different types of protons present in the molecule. The aromatic protons of the phenyl group would typically appear as a multiplet in the region of 7.2-7.4 ppm. The methine proton (-CH(OH)-) adjacent to the hydroxyl group and the phenyl ring is expected to produce a signal that is split into a doublet by the adjacent dichloromethyl proton. Conversely, the proton of the dichloromethyl group (-CHCl₂) would appear as a doublet due to coupling with the methine proton. The hydroxyl proton (-OH) would present as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

For comparison, the precursor ketone, 2,2-dichloro-1-phenylethanone, shows aromatic protons between 7.54 and 8.10 ppm and a characteristic singlet for the dichloromethyl proton at 6.70 ppm. The conversion of the ketone to the alcohol would result in an upfield shift of the dichloromethyl proton signal and the appearance of the methine and hydroxyl proton signals.

Table 1: Predicted ¹H-NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Phenyl-H | 7.2 - 7.4 | Multiplet |

| -CH(OH)- | ~ 5.0 - 5.5 | Doublet |

| -CHCl₂ | ~ 6.0 - 6.5 | Doublet |

The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are anticipated for the carbons of the phenyl ring, the methine carbon, and the dichloromethyl carbon. The aromatic carbons would resonate in the typical downfield region of approximately 125-140 ppm. The methine carbon bonded to the hydroxyl group would appear in the range of 70-80 ppm, while the dichloromethyl carbon would be found further downfield due to the deshielding effect of the two chlorine atoms.

In the case of 2,2-dichloro-1-phenylethanone, the carbonyl carbon appears at 185.9 ppm, and the aromatic carbons are observed between 128.9 and 134.6 ppm rsc.org. The reduction of the carbonyl group to a hydroxyl group would cause the signal for this carbon to shift significantly upfield into the alcohol region.

Table 2: Predicted ¹³C-NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Phenyl C-1 (ipso) | ~ 140 |

| Phenyl C-2, C-6 | ~ 128 |

| Phenyl C-3, C-5 | ~ 128 |

| Phenyl C-4 | ~ 129 |

| -CH(OH)- | ~ 75 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups within a molecule through their characteristic vibrational frequencies.

In the IR spectrum of this compound, a prominent broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic ring would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretch would be observed just below 3000 cm⁻¹. The C-O stretching vibration of the alcohol would likely be found in the 1000-1200 cm⁻¹ region. The C-Cl stretching vibrations are expected in the fingerprint region, typically between 600 and 800 cm⁻¹. For comparison, the closely related compound 2,2,2-trichloro-1-phenylethanol (B1294914) shows a distinct IR spectrum that can be used as a reference.

Raman spectroscopy, being complementary to IR, would also reveal characteristic vibrational modes. Aromatic ring stretching vibrations are typically strong in Raman spectra, appearing in the 1400-1600 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the phenyl group. Typically, benzene (B151609) and its simple derivatives exhibit a strong absorption band (the E-band) around 200-210 nm and a weaker, structured band (the B-band) around 250-270 nm. The presence of the dichloroethanol substituent is not expected to significantly shift these absorptions into the visible region, meaning the compound would be colorless.

Mass Spectrometry (MS) for Fragmentation Patterns and Purity

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

For this compound, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (190.01 g/mol for C₈H₈Cl₂O, considering the major isotopes). The isotopic pattern of the molecular ion would be characteristic of a compound containing two chlorine atoms, with peaks at M, M+2, and M+4 in a specific ratio.

Common fragmentation pathways would likely involve the loss of a chlorine atom, a water molecule from the alcohol group, or cleavage of the bond between the two aliphatic carbons. The benzylic position of the hydroxyl group would favor the formation of a stable benzylic cation.

Chromatographic Methods for Mixture Analysis and Quantification

Chromatographic techniques are essential for separating this compound from reaction mixtures, assessing its purity, and quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Product Yield

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of organic compounds. A reversed-phase HPLC method would be suitable for the analysis of this compound.

A typical setup would involve a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. Detection can be achieved using a UV detector, set to a wavelength where the phenyl group absorbs, typically around 254 nm.

This method can be used to monitor the progress of a reaction that produces this compound by tracking the disappearance of reactants and the appearance of the product. By using a calibration curve generated from standards of known concentration, the yield of the product can be accurately determined. A similar HPLC method has been described for the analysis of the related compound 2,2,2-trichloro-1-phenylethanol, which utilizes a reverse-phase column with an acetonitrile/water mobile phase.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,2-Dichloro-1-phenylethanone |

Application of Chiral Derivatizing Agents in Enantiomeric Purity Analysis

As this compound possesses a chiral center at the carbon atom bearing the hydroxyl group, the separation and quantification of its enantiomers are crucial for stereoselective synthesis and biological activity studies. The direct enantioselective separation of chiral alcohols can be achieved on chiral stationary phases, but an alternative and robust approach involves the use of chiral derivatizing agents (CDAs) followed by analysis on a non-chiral GC column. nih.govnih.gov This indirect method converts the enantiomers into diastereomers, which have different physical properties and can be separated by conventional chromatography.

The hydroxyl group of this compound is the reactive site for derivatization. A variety of chiral derivatizing agents are available for the analysis of chiral alcohols. For secondary alcohols like this compound, isocyanates are particularly effective CDAs. For example, (R)-(+)-α-methylbenzyl isocyanate reacts with the alcohol to form stable diastereomeric carbamates. sigmaaldrich.comtcichemicals.com These diastereomers can then be readily separated by GC and detected by MS.

The selection of the chiral derivatizing agent is critical and depends on several factors, including reaction efficiency, the stability of the resulting diastereomers, and the chromatographic resolution achieved. The derivatization reaction should proceed to completion without racemization of the analyte or the reagent.

Below is a data table summarizing potential chiral derivatizing agents that could be applied to the enantiomeric purity analysis of this compound, based on their successful application with analogous chiral alcohols.

| Chiral Derivatizing Agent (CDA) | Analyte Functional Group | Resulting Diastereomer | Potential GC Column for Separation | Reference for Analogous Application |

| (R)-(+)-α-Methylbenzyl isocyanate | Hydroxyl | Carbamate (B1207046) | HP-5, DB-17 | researchgate.net |

| Mosher's acid chloride (MTPA-Cl) | Hydroxyl | Ester | HP-5MS | nih.gov |

| (-)-Menthyl chloroformate | Hydroxyl | Carbonate | DB-5 | nih.gov |

| N-(p-toluenesulfonyl)-L-phenylalanine chloride (TSPC) | Hydroxyl | Ester | Non-chiral capillary | nih.gov |

The resulting diastereomers would be expected to exhibit distinct retention times on a standard GC column. The mass spectra of the diastereomers are typically very similar, but their separation allows for the determination of the enantiomeric excess (e.e.) of the original this compound sample by comparing the peak areas of the two diastereomeric products.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, providing a deep understanding of its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Electronic Structure and Conformational Analysis

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. nih.govepfl.ch A DFT analysis of 2,2-Dichloro-1-phenylethanol would provide detailed information on its geometry, electronic properties, and conformational landscape.

Conformational analysis is crucial for understanding the behavior of flexible molecules. For the related compound 1-phenylethanol (B42297), DFT calculations have identified multiple stable conformers resulting from the rotation around the C-C and C-O single bonds. nih.gov Similarly, for this compound, DFT would be used to locate all energy minima on the potential energy surface, corresponding to stable conformers. The relative energies of these conformers determine their population at a given temperature. Such studies on related N-phenylalkyl-3,4-dichloromaleimides have shown that DFT can effectively predict the lowest-energy conformations. conicet.gov.ar

DFT calculations also elucidate the electronic properties by determining the energies and shapes of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more polarizable and reactive. Furthermore, DFT is used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

Table 1: Representative Molecular Properties of this compound Calculable by DFT (Note: These values are illustrative examples of what a DFT study would yield, based on typical results for similar organic molecules.)

| Property | Calculated Value | Significance |

|---|---|---|

| Energy of HOMO | -6.5 eV | Region of the molecule likely to donate electrons. |

| Energy of LUMO | -0.8 eV | Region of the molecule likely to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 5.7 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment (μ) | 2.1 D | Measures the overall polarity of the molecule. |

| C-O Bond Length | 1.43 Å | Provides information on bond strength and geometry. |

| C-Cl Bond Length | 1.78 Å | Provides information on bond strength and geometry. |

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These methods are particularly valuable in biochemistry for studying how a small molecule like this compound might interact with a biological macromolecule, such as an enzyme.

Enzyme-Substrate Interactions and Stereoselectivity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This method is essential for understanding enzyme-substrate interactions and is a cornerstone of rational drug design. semanticscholar.org

The compound this compound is chiral, meaning it exists as two non-superimposable mirror images (enantiomers), (R) and (S). In many biological processes, particularly enzymatic reactions, only one enantiomer is active. Molecular docking can be used to predict this stereoselectivity. The (R) and (S) enantiomers of this compound would be independently docked into the active site of a relevant enzyme (e.g., a dehydrogenase or reductase). The software calculates a "docking score," which estimates the binding affinity. A significantly better score for one enantiomer over the other suggests that the enzyme will preferentially bind and/or react with that form. nih.gov

These predictions are based on analyzing the non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—between the ligand and the amino acid residues in the enzyme's active site. researchgate.net Computational chemistry has become a vital tool for predicting and rationalizing the stereochemical outcomes of such reactions. rsc.orgrsc.org

Transition State Characterization for Reaction Mechanism Elucidation

The full elucidation of a reaction mechanism requires a detailed understanding of the transition state. While the transition state is a fleeting structure that cannot be isolated experimentally, its geometry and energy can be precisely calculated using quantum chemical methods.

Characterizing the transition state involves not only finding the energy maximum but also performing a vibrational frequency analysis. A true transition state structure is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that transforms reactants into products.

For a reaction involving this compound, such as its formation or a subsequent elimination reaction (dehydrochlorination), computational methods would be used to model the transition state. For instance, in a study of the dehydrochlorination of the related 2,2-diaryl-1,1,1-trichloroethanes, DFT calculations were used to locate the transition state and analyze its geometry, revealing a bimolecular (E2) mechanism. researchgate.net This analysis provides definitive evidence for the reaction mechanism, showing which bonds are breaking and which are forming simultaneously.

Table 3: Representative Properties of a Calculated Transition State (TS) (Note: This is an illustrative example for a hypothetical reaction involving this compound.)

| Property | Calculated Value | Interpretation |

|---|---|---|

| Relative Energy (to reactants) | +15.5 kcal/mol | Activation energy barrier for the reaction. |

| Number of Imaginary Frequencies | 1 | Confirms the structure is a true first-order saddle point (a transition state). |

| Key Interatomic Distance (e.g., C···H) | 1.42 Å | Shows the extent of bond formation/breaking at the transition state. |

| Key Interatomic Distance (e.g., C···Cl) | 2.45 Å | Shows the extent of bond formation/breaking at the transition state. |

Applications in Organic Synthesis As a Versatile Chemical Intermediate

Precursor to Key Dihalogenated Organic Building Blocks (e.g., ketones)

2,2-Dichloro-1-phenylethanol serves as a direct precursor to the corresponding dihalogenated ketone, 2,2-dichloroacetophenone (B1214461). This transformation is typically achieved through oxidation, a fundamental reaction in organic chemistry. The oxidation of secondary alcohols to ketones is a well-established process, and various reagents and catalytic systems can be employed to effect this conversion. For instance, the oxidation of the related compound 1-phenylethanol (B42297) to acetophenone (B1666503) is a widely studied model reaction for alcohol dehydrogenation, utilizing catalysts such as palladium supported on titanium dioxide (Pd/TiO2). This process involves the removal of hydrogen from the alcohol, forming the ketone and molecular hydrogen. While specific studies detailing the oxidation of this compound are not extensively documented in readily available literature, the general principles of alcohol oxidation strongly support its viability as a precursor to 2,2-dichloroacetophenone.

The resulting α,α-dichloroketones are valuable synthetic intermediates in their own right. The presence of the two chlorine atoms activates the carbonyl group and the adjacent positions for various nucleophilic substitution and condensation reactions, making them useful in constructing more complex molecular frameworks.

Role in the Synthesis of Chiral Organic Molecules

One of the most significant applications of this compound lies in the synthesis of chiral organic molecules. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), are of paramount importance in pharmaceuticals, agrochemicals, and materials science, as different enantiomers can exhibit vastly different biological activities.

A key strategy for obtaining enantiomerically pure compounds from a racemic mixture (a 50:50 mixture of both enantiomers) is deracemization. A chemoenzymatic deracemization protocol has been successfully applied to this compound. This process typically involves a two-step sequence within a single pot: an oxidation of the racemic alcohol to the corresponding achiral ketone (2,2-dichloroacetophenone), followed by an enantioselective reduction of the ketone back to the alcohol, yielding a single enantiomer. This is often achieved using a combination of a chemical oxidant and a biocatalyst, such as an alcohol dehydrogenase (ADH).

For instance, a deracemization process can combine a manganese-driven oxidation with an enzymatic reduction. In such a system, the racemic this compound is first oxidized to 2,2-dichloroacetophenone. Subsequently, an alcohol dehydrogenase selectively reduces the ketone to produce one of the enantiomers of this compound in high enantiomeric excess. This approach allows for the theoretical conversion of 100% of the starting racemic material into a single, desired enantiomer.

Furthermore, the asymmetric synthesis of related chiral 2-chloro-1-phenylethanol (B167369) derivatives has been achieved through the biocatalytic reduction of the corresponding ketone using baker's yeast. This method has been shown to produce the (S)-enantiomer with high yield and enantiomeric excess. These enantiomerically enriched chlorohydrins are valuable building blocks for the synthesis of various biologically active compounds, including antifungal agents.

The following table summarizes the key transformations of this compound in the synthesis of chiral molecules:

| Transformation | Reagents/Catalysts | Product | Significance |

| Deracemization | Chemical oxidant (e.g., Mn-based) and Alcohol Dehydrogenase (ADH) | Enantiomerically pure (R)- or (S)-2,2-dichloro-1-phenylethanol | Access to a single enantiomer from a racemic mixture with high theoretical yield. |

| Asymmetric Reduction of Precursor | Baker's yeast | (S)-2-chloro-1-phenylethanol derivatives | Biocatalytic route to chiral chlorohydrins, key intermediates for pharmaceuticals. |

Intermediate in the Formation of Complex Molecular Architectures

While the direct use of this compound as an intermediate in the documented synthesis of complex molecular architectures such as specific heterocycles or polymers is not widely reported in the available scientific literature, its structural features suggest its potential in this regard. The presence of a hydroxyl group and two chlorine atoms provides multiple reaction sites.

For example, the hydroxyl group can be derivatized or used to initiate polymerization reactions. The chlorine atoms can be substituted by various nucleophiles to build more complex structures. The phenyl group also offers a site for further functionalization through electrophilic aromatic substitution.

Although specific examples involving this compound are scarce, the synthesis of various N-heterocycles, which are prevalent in pharmaceuticals, often involves intermediates with similar functionalities. For instance, the synthesis of substituted morpholines and piperazines can be achieved through the reaction of amino alcohols or diamines with suitable electrophiles. The reactivity of the dichloromethyl group in this compound could potentially be exploited in similar cyclization reactions to form heterocyclic rings. However, further research is needed to explore and establish these synthetic pathways.

Environmental Transformation and Chemical Degradation Pathways

Abiotic Degradation Kinetics in Chemical Systems

Currently, there is a notable lack of specific data in publicly accessible scientific literature regarding the abiotic degradation kinetics of 2,2-Dichloro-1-phenylethanol in various chemical systems. While the compound is known to be a product of the reduction of 2,2-dichloroacetophenone (B1214461), detailed studies quantifying its degradation rates and the influence of environmental parameters such as pH, temperature, and the presence of different chemical species appear to be limited.

To provide a comprehensive understanding, further research is required to establish the rate constants and reaction orders for the abiotic degradation of this compound. Such studies would ideally involve controlled laboratory experiments simulating different environmental compartments, such as water and soil, under various redox conditions. The data from these experiments would be invaluable for developing predictive models of the compound's environmental fate.

Interactive Data Table: Abiotic Degradation Kinetics of this compound

Awaiting experimental data for population.

| Chemical System | pH | Temperature (°C) | Rate Constant (k) | Half-life (t½) |

| Hydrolysis | ||||

| Oxidation (e.g., with •OH) | ||||

| Reduction |

Investigation of Chlorinated Byproduct Formation in Oxidation Processes

The oxidation of this compound is a potential transformation pathway in the environment. However, detailed investigations into the formation of chlorinated byproducts during these non-biological oxidation processes are not extensively documented in the available literature. While the oxidation of similar chlorinated phenolic compounds is known to produce a variety of byproducts, specific information for this compound is scarce.

Research into the enzymatic oxidation of this compound has been conducted, primarily in the context of biocatalysis and deracemization processes. These studies focus on the selective synthesis of enantiomerically pure forms of the alcohol or its corresponding ketone, 2,2-dichloroacetophenone. However, these enzymatic processes may not fully represent the complex and non-specific nature of abiotic oxidation in the environment, which can lead to the formation of a wider array of chlorinated intermediates and final products.

Further studies are necessary to identify and quantify the chlorinated byproducts that may form during the oxidation of this compound by common environmental oxidants such as hydroxyl radicals (•OH), ozone (O₃), and manganese oxides. This information is critical for a complete environmental risk assessment, as the byproducts may have different toxicological profiles than the parent compound.

Interactive Data Table: Chlorinated Byproducts from the Oxidation of this compound

Awaiting experimental data for population.

| Oxidation Process | Oxidant | Identified Chlorinated Byproducts | Molar Yield (%) |

| Advanced Oxidation Process (AOP) | •OH | ||

| Ozonolysis | O₃ | ||

| Reaction with MnO₂ | MnO₂ |

Photolytic and Hydrolytic Stability in Non-Biological Environments

The stability of a chemical compound against photolysis (degradation by light) and hydrolysis (reaction with water) is a key determinant of its persistence in aquatic environments. There is currently a lack of specific published data on the photolytic and hydrolytic stability of this compound in non-biological settings.

The molecular structure of this compound, containing a phenyl group and chlorine atoms, suggests a potential for photodegradation through direct absorption of UV radiation or indirect photolysis mediated by photosensitizers present in natural waters. Similarly, the presence of a hydroxyl group and chlorine atoms on adjacent carbons could make the molecule susceptible to hydrolysis under certain pH conditions.

To accurately assess its environmental persistence, experimental studies are needed to determine the quantum yield of photolysis and the rate constants for hydrolysis at different pH values and temperatures. This would allow for the calculation of the compound's half-life in various aquatic environments.

Interactive Data Table: Photolytic and Hydrolytic Stability of this compound

Awaiting experimental data for population.

| Degradation Process | Condition | Rate Constant (k) | Half-life (t½) |

| Direct Photolysis (λ > 290 nm) | Aqueous Solution | ||

| Indirect Photolysis (with sensitizers) | Aqueous Solution | ||

| Hydrolysis | pH 5 | ||

| Hydrolysis | pH 7 | ||

| Hydrolysis | pH 9 |

Future Research Directions and Emerging Methodologies

Development of Novel Catalytic Systems for Efficient Synthesis

The synthesis of substituted 1-phenylethanols often involves the reduction of corresponding ketones, and significant research has been dedicated to developing efficient catalysts for these transformations. While traditional methods utilize reducing agents like sodium borohydride (B1222165) and lithium aluminum hydride, modern research focuses on catalytic hydrogenation using noble metals such as palladium, platinum, and rhodium, as well as more accessible metals like Raney nickel and copper. researchgate.net The development of novel catalytic systems is a cornerstone of advancing the synthesis of complex molecules like 2,2-dichloro-1-phenylethanol.

Future research will likely focus on creating highly selective and efficient catalysts that can operate under mild conditions. An emerging area of interest is the use of first-row transition metal complexes, which offer a more sustainable and economical alternative to precious metal catalysts. For instance, iron(II) phthalocyanine (B1677752) has been demonstrated as an effective catalyst for transforming simple alkenes into unprotected 2-amino-1-phenylethanols, highlighting the potential of iron-based catalysts in synthesizing substituted phenylethanol derivatives. nih.gov Similarly, copper(II) complexes have been developed for the efficient dehydration of 1-phenylethanol (B42297) to styrene (B11656), showcasing their catalytic prowess in alcohol transformations. nih.gov

The table below summarizes various catalytic systems used in the synthesis and transformation of related 1-phenylethanol derivatives, indicating promising avenues for the synthesis of this compound.

| Catalyst System | Substrate | Product | Key Findings |

| Iron(II) Phthalocyanine | Alkenes | 2-Amino-1-phenylethanols | Catalyzes direct transformation with good yield and perfect regioselectivity. nih.gov |

| Copper(II) bis-triflate complex | 1-Phenylethanol | Styrene | Efficiently catalyzes dehydration with over 95% yield at 1 mol % loading. nih.gov |

| Chromium-promoted Raney Nickel | Acetophenone (B1666503) | 1-Phenylethanol | Promotes hydrogenation of the C=O bond over side reactions. researchgate.net |

| Palladium supported on Titanium Phosphate | Acetophenone | 1-Phenylethanol | Achieves high selectivity (93.3%) under atmospheric hydrogen pressure. researchgate.net |

The design of heterogeneous catalysts, such as metals supported on materials like alumina (B75360) or silica, will also be a key research direction. researchgate.net These catalysts offer advantages in terms of separation, recovery, and reusability, which are critical for industrial-scale production. The goal is to develop systems that can selectively reduce precursors like 2,2-dichloroacetophenone (B1214461) to this compound with high yield and purity, avoiding unwanted side reactions.

Advancements in Asymmetric Synthesis and Dynamic Kinetic Resolution

Creating enantiomerically pure compounds is a significant challenge in modern chemistry, particularly for molecules with stereogenic centers. uwindsor.caddugu.ac.in Asymmetric synthesis aims to convert an achiral unit into a chiral one in a way that produces unequal amounts of stereoisomers. uwindsor.caddugu.ac.in For chiral alcohols like this compound, achieving high enantiomeric excess (e.e.) is crucial for their application in pharmaceuticals and other bioactive compounds.

One promising approach is biocatalysis, which uses enzymes or whole organisms to perform stereoselective reactions. For example, baker's yeast has been successfully used as a catalyst for the asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivatives from their corresponding ketones, achieving yields above 74% and an enantiomeric excess greater than 97%. google.com This method is advantageous due to its mild reaction conditions, high stereoselectivity, and low cost. google.com Research into new microbial and plant-based biocatalysts continues to expand the toolkit for producing chiral alcohols. semanticscholar.org

Dynamic Kinetic Resolution (DKR) is a powerful technique that can theoretically convert 100% of a racemic mixture into a single enantiomer. wikipedia.orgprinceton.edu This process combines a rapid, in-situ racemization of the starting material with a highly selective kinetic resolution step. wikipedia.orgprinceton.edu For DKR of chiral alcohols, this often involves a chemoenzymatic approach, pairing a metal catalyst for racemization with a lipase (B570770) for enantioselective acylation. wikipedia.orgscielo.br Ruthenium complexes are commonly used for racemizing the alcohol, while lipases like Candida antarctica lipase B (CALB) selectively acylate one enantiomer. wikipedia.orgscielo.br This strategy has been effectively applied to substrates like 1-phenyl-2-chloroethanol, achieving high yields and excellent enantiomeric excess. wikipedia.org

The table below details examples of catalyst systems applied to the asymmetric synthesis and DKR of structurally related chlorohydrins and alcohols.

| Method | Catalyst System | Substrate | Yield | Enantiomeric Excess (e.e.) |

| Asymmetric Synthesis | Baker's Yeast | 2-chloro-1-phenylethanone derivatives | >74% | >97% google.com |

| DKR | Lipase PS-C “Amano” II & Ruthenium catalyst | 1-phenyl-2-chloroethanol | 96% | >99% wikipedia.org |

| DKR | CALB & Niobium Phosphate | (S)-1-phenylethanol | 92% (conversion) | 85% scielo.br |

Future work will focus on adapting these methodologies for the more sterically hindered and electronically distinct this compound. This involves discovering new racemization catalysts and enzymes that are effective for this specific substrate, optimizing reaction conditions to ensure high efficiency and selectivity.

Integration of Advanced Spectroscopic and Computational Techniques

A deeper understanding of the molecular structure, conformation, and intermolecular interactions of this compound is essential for predicting its reactivity and designing new applications. Advanced spectroscopic and computational methods are indispensable tools in this endeavor.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry are fundamental for structural elucidation. pageplace.de More advanced fluorescence-based methods can provide detailed insights into molecular organization and dynamics. wisc.edu For instance, studies on hydrated clusters of similar molecules like 2-phenylethyl alcohol have used laser-induced fluorescence and resonant two-photon ionization (R2PI) spectroscopy to probe supramolecular structure, host molecule conformation, and the specific binding sites of water molecules. researcher.life Applying these techniques to this compound could reveal how the bulky and electronegative chlorine atoms influence its conformation and interactions with solvents or other molecules.

Computational chemistry , particularly Density Functional Theory (DFT), offers a powerful way to investigate reaction pathways and energetic feasibility. mdpi.com Computational studies can elucidate detailed mechanistic pathways, identify transition states, and explain the role of catalysts in stabilizing intermediates and lowering activation barriers. For example, a computational analysis of the Pd(PPh₃)₄-catalyzed formation of a carbamate (B1207046) from (R)-(-)-2-phenylglycinol confirmed the catalyst's crucial role and mapped out the energetically favorable reaction pathway. mdpi.com Similar computational modeling of the synthesis of this compound could help optimize catalytic systems and predict the stereochemical outcome of asymmetric reactions, guiding experimental efforts.